molecular formula C12H11N3O3S B2368574 Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 168482-02-8

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No. B2368574
CAS RN: 168482-02-8
M. Wt: 277.3
InChI Key: OLXFPRLKXPOBHN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Research has shown that derivatives of 1,3-thiazole, such as those related to Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, have been effective in inhibiting HIV-1 (Human Immunodeficiency Virus type 1) reverse transcriptase (RT). These derivatives were found active against both DNA polymerase and ribonuclease H, indicating their potential in HIV treatment (Meleddu et al., 2016).

Crystal Structure and Solubility Analysis

A study focused on related thiazole compounds explored the relationship between molecular structure, crystal structure, and solubility. The research demonstrated how modifications in the molecular structure of thiazole derivatives impact their crystallization and solubility, which is crucial for their application in various fields, including pharmaceuticals (Hara et al., 2009).

Corrosion Inhibition

Poly[(hydrazinylazo)]thiazoles derivatives, which are structurally similar to Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, have been studied for their effectiveness in inhibiting corrosion in cast iron-carbon alloy in acid chloride solutions. These derivatives displayed a significant increase in polarization resistance and a decrease in corrosion current density, highlighting their potential as corrosion inhibitors (El-Lateef et al., 2021).

Antimalarial Activity

Derivatives of 2-(2-hydrazinyl)thiazole, closely related to Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, have been evaluated for their antimalarial activity. These compounds showed significant inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria, presenting a new avenue for antimalarial drug development (Makam et al., 2014).

Synthesis and Characterization for Potential Applications

Various research efforts have focused on the synthesis and characterization of thiazole derivatives, highlighting their diverse applications in scientific research. These studies often involve detailed spectroscopic analysis and crystallographic behavior assessments, which are essential for understanding their properties and potential uses in various fields, such as medicinal chemistry and materials science (Haroon et al., 2018).

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound. This could be based on its properties, its mechanism of action, or its similarity to other compounds .

properties

IUPAC Name

methyl 2-(2-formylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-11(17)9-10(8-5-3-2-4-6-8)19-12(14-9)15-13-7-16/h2-7H,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFPRLKXPOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)NNC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate

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